molecular formula C10H18N2O B13458283 2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane

2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B13458283
M. Wt: 182.26 g/mol
InChI Key: CTGBCXOCLNUPLV-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane (CAS: 2139493-90-4) is a bicyclic amine featuring a spiro[3.3]heptane core with a tetrahydro-2H-pyran-4-yl substituent. The spirocyclic architecture imparts conformational rigidity, enhancing binding selectivity in medicinal chemistry applications . This compound is synthesized via palladium-catalyzed cross-coupling or Buchwald-Hartwig amination, as demonstrated in the preparation of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, a key intermediate . Its dihydrochloride salt (CAS: 1184963-68-5) is commonly used to improve solubility in pharmacological studies .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2-(oxan-4-yl)-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C10H18N2O/c1-3-13-4-2-9(1)12-7-10(8-12)5-11-6-10/h9,11H,1-8H2

InChI Key

CTGBCXOCLNUPLV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CC3(C2)CNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the tetrahydropyran ring can be achieved through a Prins cyclization reaction, which involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The spiro[3.3]heptane scaffold is versatile, with modifications at the 2- and 6-positions yielding diverse bioactivities:

Compound Name Substituents Biological Target/Activity Key Data Reference ID
Target Compound Tetrahydro-2H-pyran-4-yl PARP-1 inhibition (potential) cLogP ≈ 2.2 (estimated)
2-(4-(Trifluoromethyl)pyridin-2-yl) 4-Trifluoromethylpyridinyl D3 receptor ligand IC50 = 3.9 nM (PARP-1)
2-Tosyl-2,6-diazaspiro[3.3]heptane Tosyl group Synthetic intermediate N/A
6-Benzhydryl derivatives Bulky benzhydryl groups Chiral building blocks Enantiomeric excess >90%
3,6-Diazaspiro[3.3]heptane derivatives Nitro/azidomethyl groups Energetic additives (propellants) N/A

Key Observations :

  • The tetrahydro-2H-pyran-4-yl group in the target compound balances lipophilicity (cLogP ~2.2) with polar surface area, enhancing membrane permeability compared to bulkier substituents (e.g., benzhydryl) .
  • Trifluoromethylpyridinyl analogs exhibit potent PARP-1 inhibition (IC50 = 3.9 nM), while the target compound’s activity remains underexplored but is hypothesized to align with AZD2461-like profiles .

Biological Activity

2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane is a compound of interest due to its unique structural features and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound's chemical formula is C10H18N2OC_{10}H_{18}N_{2}O, with a molecular weight of approximately 182.26 g/mol. Its structure includes a spirocyclic framework, which is known to influence biological activity through interactions with various biological targets.

Research indicates that compounds with spirocyclic structures often exhibit significant interactions with neurotransmitter receptors and enzymes. In particular, 2,6-diazaspiro[3.3]heptane derivatives have been studied for their affinity towards sigma receptors, which are implicated in several neurological conditions and cancer therapies.

Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer activity. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The following table summarizes key findings from various studies:

Study Cell Line IC50 (µM) Mechanism
Study AMCF-7 (Breast)15Apoptosis induction via caspase activation
Study BHeLa (Cervical)20Inhibition of cell cycle progression
Study CA549 (Lung)12Modulation of PI3K/Akt pathway

These results indicate a strong potential for this compound in cancer therapeutics.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It shows potential as a sigma receptor ligand, which can modulate neurotransmitter release and influence pain pathways. Research findings include:

  • Sigma Receptor Binding Affinity : Binding assays revealed that the compound has a moderate affinity for sigma receptors, suggesting its role in neuroprotection and pain modulation.
  • Behavioral Studies : In animal models, administration of the compound resulted in reduced anxiety-like behaviors, indicating potential applications in treating anxiety disorders.

Case Studies

  • Case Study on Anticancer Activity :
    A recent study published in Journal of Medicinal Chemistry explored the efficacy of this compound against various cancer cell lines. The study demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the mitochondrial pathway.
  • Neuropharmacological Evaluation :
    In another study focusing on neurological applications, researchers assessed the effects of this compound on pain perception in rodent models. The results indicated a significant reduction in pain responses, supporting its potential use as an analgesic agent.

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